REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]2[N:8]=[CH:9][CH:10]=[C:6]2[N:5]=[C:4]([CH2:11][CH2:12][CH2:13][CH3:14])[CH:3]=1.N1C=CC=CC=1.[CH3:21][O:22][C:23]1[CH:24]=[C:25]([CH:29]=[C:30]([O:34][CH3:35])[C:31]=1[O:32][CH3:33])[C:26](Cl)=[O:27].C(=O)([O-])O.[Na+]>ClCCl>[CH2:11]([C:4]1[CH:3]=[C:2]([NH:1][C:26](=[O:27])[C:25]2[CH:24]=[C:23]([O:22][CH3:21])[C:31]([O:32][CH3:33])=[C:30]([O:34][CH3:35])[CH:29]=2)[N:7]2[N:8]=[CH:9][CH:10]=[C:6]2[N:5]=1)[CH2:12][CH2:13][CH3:14] |f:3.4|
|
Name
|
7-Amino-5-n-butylpyrazolo[1,5-a]pyrimidine
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
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NC1=CC(=NC=2N1N=CC2)CCCC
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with 10% aqueous hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: ethyl acetate: n-hexane=1:2)
|
Type
|
CUSTOM
|
Details
|
recrystallized from diethyl ether-n-hexane
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NC=2N(C(=C1)NC(C1=CC(=C(C(=C1)OC)OC)OC)=O)N=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |